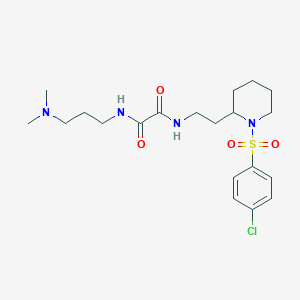

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide

説明

Chemical Structure and Key Features The compound N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide is a synthetic molecule featuring:

- A piperidine ring substituted at the 2-position with a sulfonyl group linked to a 4-chlorophenyl moiety.

- An ethyl spacer connecting the piperidine to an oxalamide bridge (N-C(=O)-C(=O)-N).

- A 3-(dimethylamino)propyl group as the terminal substituent.

The dimethylamino group likely increases solubility due to its basic tertiary amine, contrasting with halogenated aryl groups that enhance lipophilicity.

特性

IUPAC Name |

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-[3-(dimethylamino)propyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31ClN4O4S/c1-24(2)14-5-12-22-19(26)20(27)23-13-11-17-6-3-4-15-25(17)30(28,29)18-9-7-16(21)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVRKMAPVIOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals. They are often used as synthetic fragments for designing drugs.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects.

生物活性

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide is a complex organic compound that exhibits significant potential in medicinal chemistry, particularly in the treatment of central nervous system (CNS) disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and an oxalamide moiety, contributing to its unique pharmacological profile. Its molecular formula is , with a molecular weight of approximately 478.0 g/mol. The structural characteristics enhance its lipophilicity and bioavailability, which are crucial for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C23H30ClN3O4S |

| Molecular Weight | 478.0 g/mol |

| Functional Groups | Piperidine, Sulfonamide, Oxalamide |

Preliminary studies indicate that N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide interacts with various G protein-coupled receptors (GPCRs) and ion channels. These interactions suggest modulation of neurotransmission pathways, which is critical for managing psychiatric and neurological disorders. Specifically, it has been shown to influence serotonin receptors, which are key targets for antidepressant therapies.

Biological Activity and Therapeutic Potential

Antidepressant Activity : The compound's ability to modulate serotonin transporter (SERT) activity positions it as a candidate for antidepressant development. Binding assays have demonstrated that it can effectively displace radioligands at SERT, indicating potential efficacy in treating depression .

Neuroprotective Effects : In vitro studies have suggested that this compound may possess neuroprotective properties, potentially offering benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The modulation of cellular signaling pathways may help in reducing neuronal apoptosis and promoting cell survival .

Anticonvulsant Properties : Research has also indicated anticonvulsant activity through the evaluation of its effects on seizure models. Compounds with similar structures have shown promise in protecting against seizures induced by maximal electroshock (MES), suggesting that this compound may share these properties .

Case Studies

- Study on SERT Binding Affinity :

-

Neuroprotection in Animal Models :

- In vivo studies using rodent models have demonstrated that compounds structurally similar to N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide can reduce markers of oxidative stress and inflammation in the brain, supporting their potential use in neurodegenerative conditions .

科学的研究の応用

Medicinal Chemistry

N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(3-(dimethylamino)propyl)oxalamide is primarily investigated for its potential as a lead compound in drug development. Its structural characteristics suggest it may act as a pharmacological agent targeting specific receptors or enzymes involved in disease processes.

Biological Studies

The compound has been utilized in biological research to:

- Investigate its effects on cellular processes.

- Study enzyme inhibition mechanisms.

- Explore receptor binding interactions, particularly how the sulfonyl group engages with enzyme active sites and the piperidine ring modulates receptor activity.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activity, making it a candidate for therapeutic applications in treating conditions such as:

- Inflammatory diseases

- Neurological disorders

- Cancer

Case Studies and Research Findings

類似化合物との比較

Functional Significance

- The oxalamide bridge provides hydrogen-bonding capacity, which may enhance target affinity compared to sulfonamide-based analogs .

- The 3-(dimethylamino)propyl side chain introduces steric bulk and basicity, possibly affecting pharmacokinetic properties such as blood-brain barrier penetration .

Comparison with Structurally Similar Compounds

Core Structural Variations: Oxalamide vs. Sulfonamide Linkers

Key Differences :

- The oxalamide linker in the target compound allows for dual hydrogen bonding (donor and acceptor), whereas sulfonamide linkers (e.g., in W-18/W-15) primarily act as acceptors. This may enhance target selectivity or affinity in receptor-binding assays .

Substituent Variations on the Aromatic Ring

Implications :

Side Chain Modifications

Key Observations :

- The dimethylamino group in the target compound likely improves solubility and bioavailability compared to the allyl group in CAS 898460-79-2, which may undergo rapid metabolic conjugation .

Piperidine Substitution Position

| Compound Name | Piperidine Substitution | Pharmacological Implications |

|---|---|---|

| Target Compound | 2-position | Altered receptor-binding pocket interactions |

| Fentanyl | 4-position | Optimal μ-opioid receptor binding |

- The 2-piperidinyl substitution in the target compound and W-18/W-15 contrasts with fentanyl’s 4-position, suggesting divergent mechanisms of action. For example, W-18 lacks significant opioid activity despite structural similarities to fentanyl, highlighting the critical role of substitution geometry .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Sulfonylation of Piperidine : React 4-chlorophenylsulfonyl chloride with piperidine derivatives to form the sulfonylated piperidine intermediate.

Oxalamide Coupling : Link the sulfonylated piperidine-ethylamine intermediate to 3-(dimethylamino)propylamine via oxalamide bond formation using oxalyl chloride or activated esters.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization.

Purity Validation : Use HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm >95% purity. Reference analogous oxalamide syntheses in PubChem entries .

Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve piperidine, sulfonyl, and oxalamide protons.

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion peaks.

- Infrared Spectroscopy (IR) : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.

- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Basic: How should stability studies be designed to assess degradation under varying conditions?

Methodological Answer:

- Storage Conditions : Test aliquots at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.

- Stress Testing : Expose to UV light (photostability), acidic/basic buffers (pH 1–13), and elevated temperatures (40–60°C).

- Analysis : Monitor degradation via HPLC and thermogravimetric analysis (TGA) for thermal stability. Reference safety protocols from analogous compounds .

Advanced: How to design dose-response experiments to evaluate biological activity?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase targets) with ATP concentrations adjusted to Km values.

- Cell Viability : Test across 5–10 concentrations (1 nM–100 µM) in triplicate using MTT or resazurin assays.

- Controls : Include positive (e.g., staurosporine) and vehicle controls.

- Data Analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Reference biological screening of oxalamide derivatives .

Advanced: What strategies optimize reaction yields during scale-up synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature).

- Case Study : Optimize oxalamide coupling by varying reaction time (2–24 hrs) and base (DIPEA vs. TEA). Use ANOVA to identify significant factors.

- Continuous-Flow Chemistry : Consider microreactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

Advanced: How to resolve contradictions in binding affinity data across assay formats?

Methodological Answer:

- Orthogonal Validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics.

- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to mimic physiological conditions.

- Protein Conformation : Use circular dichroism (CD) to ensure target protein integrity. Reference conflict-resolution strategies for sulfonamide derivatives .

Advanced: Which computational tools predict target interactions and pharmacokinetics?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding mode prediction with sulfonyl/piperidine motifs.

- Molecular Dynamics (MD) : GROMACS for simulating ligand-protein stability over 100 ns trajectories.

- ADMET Prediction : SwissADME for permeability (logP), cytochrome P450 interactions, and bioavailability. Reference QSAR models for oxalamides .

Advanced: How to guide structure-activity relationship (SAR) studies for improved potency?

Methodological Answer:

- Key Modifications :

- Piperidine Ring : Replace with azetidine or morpholine to alter rigidity.

- Sulfonyl Group : Test electron-withdrawing (e.g., nitro) vs. donating (e.g., methoxy) substituents.

- Oxalamide Linker : Substitute with malonamide or urea for hydrogen-bonding variations.

- In Vivo Validation : Prioritize analogs with >10-fold improved IC₅₀ for PK/PD studies. Reference SAR frameworks for piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。